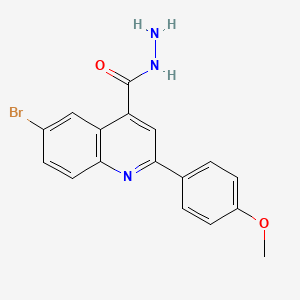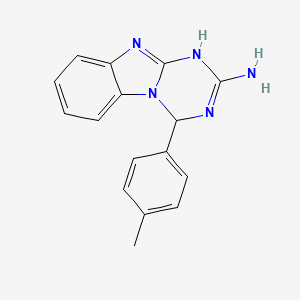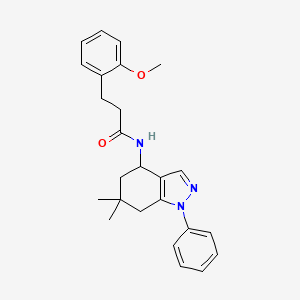![molecular formula C21H32N2O4 B6077875 [(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B6077875.png)
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps. The process starts with the preparation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the methoxyphenyl group. Common reagents used in these reactions include bases, acids, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can be compared with other similar compounds, such as:
[(3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl]-1-(4-methylbenzyl)pyrrolidin-2-one: This compound has a similar structure but features a fluorine atom and a hydroxyphenyl group, which may result in different biological activities.
[(3S,4S)-3-hydroxy-4-(4-methylbenzyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one: This compound has a methylbenzyl group instead of a methoxypropyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[4-(3-methoxypropyl)piperidin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-26-13-3-4-16-9-11-22(12-10-16)19-14-23(15-20(19)24)21(25)17-5-7-18(27-2)8-6-17/h5-8,16,19-20,24H,3-4,9-15H2,1-2H3/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQGZYOYZXJON-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCN(CC1)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![2-{4-[3-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID](/img/structure/B6077803.png)


![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![1-(4-Ethylpiperazin-1-yl)-3-[4-[[(5-fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6077819.png)
![[4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]methanol](/img/structure/B6077821.png)
![(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
![1-[1-[(E)-4-methylpent-2-enoyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B6077848.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
